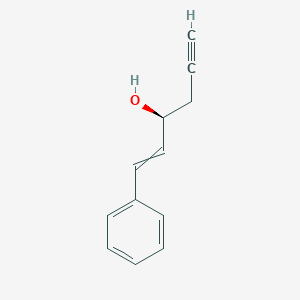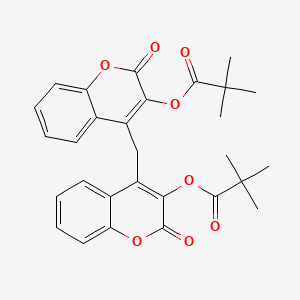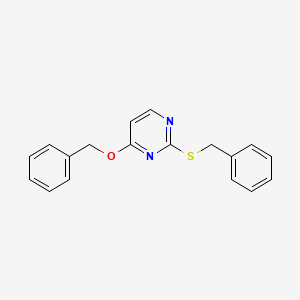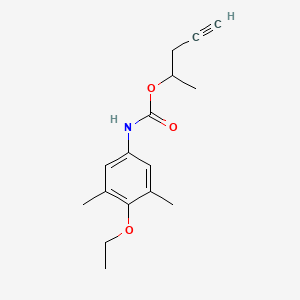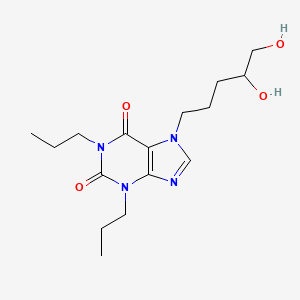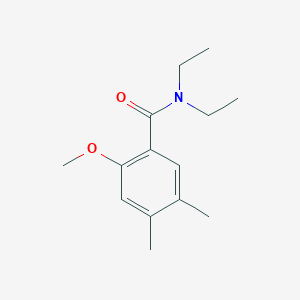
N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide: is an organic compound belonging to the benzamide family It is characterized by the presence of a benzene ring substituted with methoxy, dimethyl, and diethylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The diethylamide group can further modulate its activity by affecting the compound’s solubility and stability.
Comparison with Similar Compounds
- N,N-Dimethyl-4-methoxybenzamide
- N,N-Diethyl-3-methylbenzamide
- N,N-Dimethyl-4-bromo-3-methoxybenzamide
Comparison: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is unique due to the specific positioning of its methoxy and dimethyl groups on the benzene ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of the methoxy group at the 2-position can enhance the compound’s electron-donating properties, influencing its reactivity in electrophilic aromatic substitution reactions.
Properties
CAS No. |
82544-94-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxy-4,5-dimethylbenzamide |
InChI |
InChI=1S/C14H21NO2/c1-6-15(7-2)14(16)12-8-10(3)11(4)9-13(12)17-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
YAEXVPZWECAAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C(=C1)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


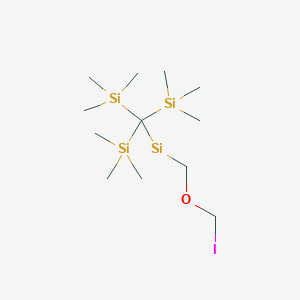
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
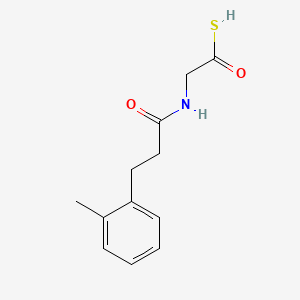
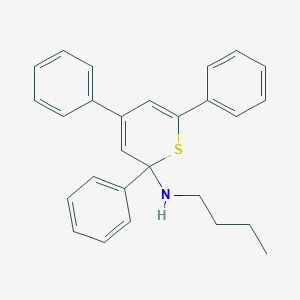
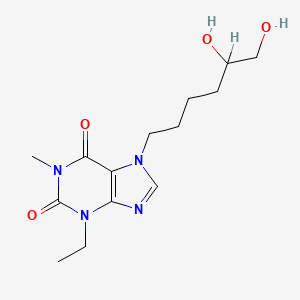


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
